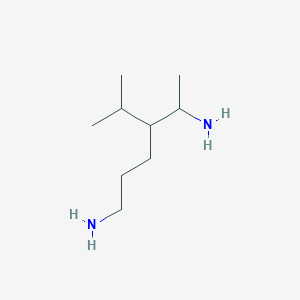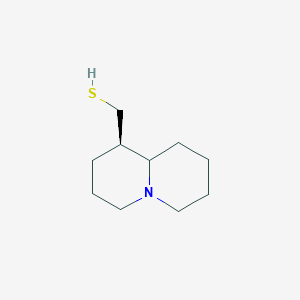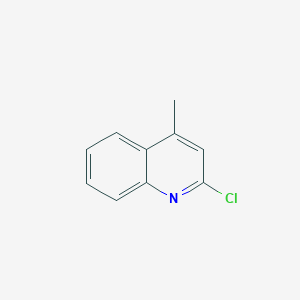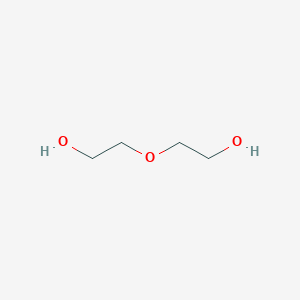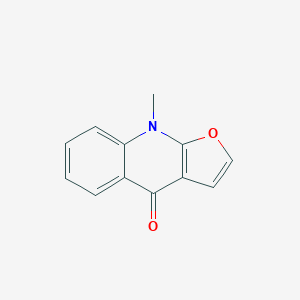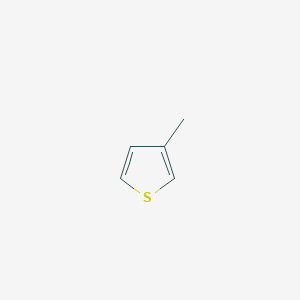
格拉布斯催化剂第二代
描述
Grubbs Catalyst 2nd Generation is a ruthenium-based catalyst that has been widely used in olefin metathesis . It is known for its increased activity and stability compared to the original versions . This catalyst tolerates a wide variety of functional groups and can be used for ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) .
Synthesis Analysis
The synthesis of Grubbs Catalyst 2nd Generation involves changing or modifying different ligands with ruthenium . It has been used to synthesize a variety of catalysts due to ruthenium being the cheapest noble metal . The catalysts are well-known for their broad range of functional group tolerance, air and moisture stability .Molecular Structure Analysis
The molecular structure of Grubbs Catalyst 2nd Generation is(1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium . It has a molecular weight of 848.97 . Chemical Reactions Analysis
Grubbs Catalyst 2nd Generation is used in various organic reactions such as alkylation, arylation, isomerization, and olefin metathesis . It has been shown to tolerate free hydroxyl groups and coordinating functionality at the propargylic and homopropargylic positions . It has also been used in the synthesis of natural and biologically active compounds .Physical And Chemical Properties Analysis
Grubbs Catalyst 2nd Generation has a melting point of 143.5-148.5 °C . It is also known for its good functional group tolerance, air stability, and water solubility .科学研究应用
Olefin Metathesis
One of the most effective synthetic pathways to produce unsaturated compounds and polymers, meant for both industrial and pharmaceutical applications, is olefin metathesis . These useful reactions are commonly promoted by ruthenium-based precatalysts, namely the second-generation Grubbs’ catalyst .
Ring-Closing Metathesis (RCM)
The Grubbs Catalyst 2nd Generation is used in standard ring-closing metathesis (RCM). By altering the steric and electronic characteristics of substituents on the backbone and/or on the nitrogen atoms of the NHC ligand, it is possible to increase the reactivity and stability of second-generation ruthenium catalysts .
Ring-Opening Metathesis Polymerization (ROMP)
The catalyst is also used in ring-opening metathesis polymerization (ROMP). The HGII Ph-Mes complexes are more thermally stable than their parent HGII, as shown by the fact that their activity in the ROMP of 5-ethylidene-2-norbornene does not alter when the polymerization is carried out at room temperature after the complexes have been held at 180 °C for two hours, making them particularly interesting for materials applications .
Cross Metathesis
Grubbs Catalyst 2nd Generation is used in cross metathesis reactions. This chemical transformation is now involved in several branches of science, including synthetic organic chemistry, material science, and biochemistry .
Z-Selective Metathesis of Olefins
Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins. The scope and limitations of this unprecedented approach are discussed based on both computational and experimental mechanistic data .
Synthesis of Tri-substituted Olefins
The catalyst is also used in the synthesis of tri-substituted olefins with excellent functional group tolerance and selectivity through cross metathesis and ring-closing metathesis reactions .
作用机制
The Grubbs Catalyst 2nd Generation, also known as (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a highly effective catalyst used in olefin metathesis .
Target of Action
The primary target of the Grubbs Catalyst 2nd Generation is olefins, which are hydrocarbons with one or more carbon-carbon double bonds . The catalyst facilitates the exchange of substituents between different olefins in a process known as transalkylidenation .
Mode of Action
The Grubbs Catalyst 2nd Generation operates through a mechanism known as the Chauvin Mechanism . In this process, two alkenes and the metal carbene of the catalyst coordinate to form a π-complex. This complex undergoes migratory insertion to form a metallacyclobutane intermediate. The butane ring then breaks, forming another π-complex containing exchanged alkylidene groups. After dissociation, the targeted products are formed .
Biochemical Pathways
The Grubbs Catalyst 2nd Generation affects several biochemical pathways, including cross-metathesis, ring-closing metathesis, ring-opening metathesis polymerization, and acyclic diene metathesis polymerization . These transformations have made olefin metathesis popular in synthetic organic chemistry .
Pharmacokinetics
The catalyst is known for its broad range of functional group tolerance, air stability, and compatibility with a wide range of solvents . These properties contribute to its high reactivity and stability .
Result of Action
The result of the Grubbs Catalyst 2nd Generation’s action is the efficient and selective formation of new carbon-carbon double bonds . This allows for the synthesis of a variety of natural and biologically active compounds, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals .
Action Environment
The Grubbs Catalyst 2nd Generation is known for its robustness and versatility. It can operate effectively in a variety of environments due to its tolerance of many functional groups, air, and moisture .
安全和危害
未来方向
Recent research has shown that merging Grubbs Catalyst 2nd Generation with a readily available photocatalyst enables the exclusive formation of the contra-thermodynamic Z-isomer . This approach has been discussed based on both computational and experimental mechanistic data . This suggests that there are still many possibilities for the application and development of Grubbs Catalyst 2nd Generation in the future .
属性
IUPAC Name |
benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPQMAOJARMTG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grubbs Catalyst 2nd Generation | |
CAS RN |
246047-72-3 | |
| Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]diidazolidinylidene)(dichlorophenylmethylene)(tricyclohexylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



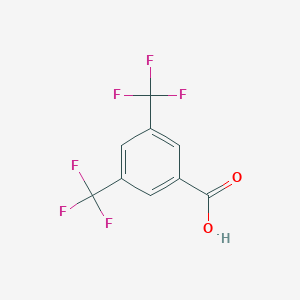

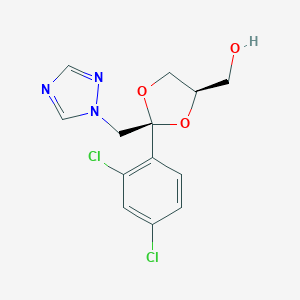
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
